2-(Trifluoromethyl)quinoxaline
Overview
Description
2-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound characterized by the presence of a trifluoromethyl group attached to the quinoxaline ring.
Mechanism of Action
Target of Action
2-(Trifluoromethyl)quinoxaline is a nitrogen-containing heterocyclic compound . The primary target of this compound is the respiratory system . The compound interacts with the respiratory system, causing changes that can lead to acute toxicity .
Mode of Action
It is known that the compound interacts with its targets in the respiratory system, leading to changes that can result in acute toxicity
Biochemical Pathways
Quinoxaline derivatives have been found to have various multifunctional properties and can interact with many targets, receptors, or microorganisms
Result of Action
It is known that the compound can cause acute toxicity in the respiratory system
Biochemical Analysis
Biochemical Properties
2-(Trifluoromethyl)quinoxaline plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds . The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. Additionally, this compound can act as an inhibitor of certain enzymes, such as BACE-1, which is implicated in the pathogenesis of Alzheimer’s disease . These interactions highlight the compound’s potential as a therapeutic agent.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases involved in cell signaling, leading to alterations in downstream signaling cascades . Additionally, this compound has been shown to affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The ability of this compound to modulate these processes underscores its potential as a pharmacological tool.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, such as cytochrome P450, through hydrophobic interactions facilitated by the trifluoromethyl group . This binding can result in the inhibition of enzyme activity, as seen with BACE-1 inhibition . Furthermore, this compound can influence gene expression by modulating transcription factors and signaling pathways, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been reported to exhibit stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. Cytochrome P450 enzymes play a key role in the oxidative metabolism of this compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation, to enhance their solubility and facilitate excretion . The metabolic pathways of this compound are critical for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion, facilitated by its lipophilic nature . Additionally, this compound can bind to plasma proteins, affecting its distribution and bioavailability . Understanding the transport and distribution mechanisms of this compound is essential for predicting its pharmacological behavior in vivo.
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. This compound has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . The localization of this compound to these organelles can influence its activity and function, as it may interact with organelle-specific proteins and enzymes . The subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 2-(Trifluoromethyl)quinoxaline typically involves the reaction of o-phenylenediamine with trifluoromethyl-substituted 1,2-diketones or α-haloketones. One common method includes the condensation of o-phenylenediamine with ethyl trifluoroacetoacetate in the presence of a catalyst . Industrial production methods often employ green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of ionic liquids to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
2-(Trifluoromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides, which exhibit different biological activities.
Reduction: Reduction reactions can convert quinoxaline N-oxides back to the parent quinoxaline compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Coupling Reactions: Suzuki-Miyaura coupling reactions are commonly used to form carbon-carbon bonds with this compound.
Scientific Research Applications
2-(Trifluoromethyl)quinoxaline has a wide range of scientific research applications:
Comparison with Similar Compounds
2-(Trifluoromethyl)quinoxaline is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity. Similar compounds include:
2-(Trifluoromethyl)quinoline: Another heterocyclic compound with a trifluoromethyl group, used in medicinal chemistry.
2-(Trifluoromethyl)pyrrolidine: A compound with applications in organic synthesis and pharmaceuticals.
2-(Trifluoromethyl)pyrazine: Known for its use in the synthesis of biologically active molecules.
These compounds share the trifluoromethyl group but differ in their core structures, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-(trifluoromethyl)quinoxaline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2/c10-9(11,12)8-5-13-6-3-1-2-4-7(6)14-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIQVNKFWTSLVSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438535 | |
Record name | 2-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148853-42-3 | |
Record name | 2-(trifluoromethyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(TRIFLUOROMETHYL)QUINOXALINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.